Superior Antileishmanicidal Potency Against Intracellular Amastigotes
Trypanothione synthetase-IN-4 (Compound 5) was the most potent leishmanicidal candidate among six top inhibitors tested against intracellular L. infantum amastigotes, with an EC50 of 0.6 µM [1]. This represents a significant potency advantage over other identified inhibitors from the same study, such as Compound 1 (EC50 = 12 µM), a 20-fold improvement [1].
| Evidence Dimension | Antileishmanicidal potency (EC50) against intracellular amastigotes |
|---|---|
| Target Compound Data | EC50 = 0.6 µM |
| Comparator Or Baseline | Compound 1: EC50 = 12 µM |
| Quantified Difference | 20-fold more potent (12 / 0.6 = 20) |
| Conditions | L. infantum intracellular amastigotes; 24 h incubation [1] |
Why This Matters
This superior potency allows for effective inhibition of the clinically relevant parasite stage at significantly lower concentrations, a critical factor for minimizing potential off-target effects and designing robust in vivo studies.
- [1] Identification of L. infantum trypanothione synthetase inhibitors with leishmanicidal activity from a (non-biased) in-house chemical library. Eur J Med Chem. 2022;244:114844. View Source
